molecular formula C13H13NO2S2 B15061742 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide

Cat. No.: B15061742
M. Wt: 279.4 g/mol
InChI Key: DGEWUJOXOQCGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide is an organic compound with the molecular formula C13H13NO2S2. It is characterized by the presence of a thienyl group, a methyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

4-methyl-N-(1-thiophen-2-ylethylidene)benzenesulfonamide

InChI

InChI=1S/C13H13NO2S2/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9H,1-2H3

InChI Key

DGEWUJOXOQCGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CS2

Origin of Product

United States

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